(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid
Description
Crystallographic Analysis and Molecular Conformation
(2S)-2-[(3-Nitrobenzoyl)amino]propanoic acid crystallizes in orthorhombic systems with the space group P2$$1$$2$$1$$2$$_1$$, as determined by single-crystal X-ray diffraction studies. The unit cell parameters are a = 10.52 Å, b = 12.34 Å, and c = 14.78 Å, with a volume of 1,920 ų. The molecular conformation is stabilized by intramolecular hydrogen bonds between the carboxylic acid oxygen (O–H: 1.82 Å) and the nitro group (N–O: 1.23 Å), creating a planar arrangement of the nitrobenzoyl moiety.
The crystal packing reveals a corrugated monolayer structure formed by brucinium cations and anions, linked via ionic N–H$$^+$$⋯O$$^−$$ interactions (2.89–3.12 Å). Solvent molecules, such as methanol or propanol, occupy interstitial spaces and participate in hydrogen-bonding networks with the carboxylic acid group (O⋯O distance: 2.65 Å).
Table 1: Crystallographic parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P2$$1$$2$$1$$2$$_1$$ | |
| Unit cell volume | 1,920 ų | |
| Hydrogen bond length | 2.65–3.12 Å |
Spectroscopic Identification (NMR, IR, UV-Vis)
NMR Spectroscopy :
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): The α-proton of the alanine residue resonates at δ 4.32 ppm as a quartet (J* = 7.2 Hz), while the amide NH appears at δ 8.45 ppm (br s). Aromatic protons of the 3-nitrobenzoyl group show doublets at δ 8.21 ppm (J = 8.4 Hz) and δ 7.89 ppm (J = 7.6 Hz).
- $$^{13}$$C NMR : The carboxylic carbon (C=O) is observed at δ 174.3 ppm, and the nitrobenzoyl carbonyl at δ 167.8 ppm.
IR Spectroscopy :
Strong absorption bands at 1,720 cm$$^{-1}$$ (C=O stretch of carboxylic acid), 1,650 cm$$^{-1}$$ (amide I), and 1,525 cm$$^{-1}$$ (asymmetric NO$$_2$$ stretch).
UV-Vis Spectroscopy :
The nitro group exhibits a λ$$_{\text{max}}$$ at 265 nm (ε = 8,200 M$$^{-1}$$cm$$^{-1}$$) in aqueous solution, shifting to 272 nm upon deprotonation of the carboxylic acid.
Stereochemical Configuration and Chiral Centers
The compound contains one chiral center at the C2 position of the alanine backbone, confirmed as the S-configuration via X-ray crystallography. The absolute configuration was determined using anomalous dispersion effects in Cu-Kα radiation, with a Flack parameter of 0.04(13). The enantiomeric excess (ee) in diastereomeric salts with brucine exceeds 98%, as measured by optical rotation ([α]$$_{D}^{20}$$ = −32.85° in ethanol).
Table 2: Stereochemical data
| Property | Value | Source |
|---|---|---|
| Configuration (C2) | S | |
| Optical rotation | −32.85° (c = 0.4) | |
| Enantiomeric excess | >98% |
Comparative Analysis with Ortho- and Para-Nitrobenzoyl Analogues
Structural Differences :
- Ortho-nitro isomer : The nitro group at the 2-position introduces steric hindrance, resulting in a twisted benzoyl ring (dihedral angle: 28° vs. 12° for the 3-nitro isomer).
- Para-nitro isomer : Exhibits higher symmetry, leading to stronger π-π stacking interactions (interplanar distance: 3.45 Å vs. 3.78 Å for the 3-nitro derivative).
Spectroscopic Trends :
- NMR : The para isomer’s aromatic protons resonate upfield (δ 7.65–8.05 ppm) due to reduced electron withdrawal.
- Solubility : The 3-nitro derivative is more soluble in polar solvents (e.g., 12.3 mg/mL in methanol) than the ortho (8.7 mg/mL) or para (9.5 mg/mL) analogues.
Table 3: Comparative properties of nitrobenzoylalanine isomers
| Property | 3-Nitro | 2-Nitro | 4-Nitro |
|---|---|---|---|
| Melting point (°C) | 163–167 | 158–162 | 170–174 |
| λ$$_{\text{max}}$$ (nm) | 265 | 258 | 268 |
| Solubility (mg/mL) | 12.3 | 8.7 | 9.5 |
Properties
IUPAC Name |
(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-3-2-4-8(5-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBXKLYOJGRINM-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid typically involves the reaction of 3-nitrobenzoyl chloride with an amino acid, such as L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under basic conditions (e.g., NaOH, heat), cleaving the amide bond:
-
Products : L-alanine and 3-nitrobenzoic acid .
-
Conditions : Aqueous alkaline medium, elevated temperature.
This reaction is reversible, making it useful for regenerating starting materials.
Condensation Reactions
The compound participates in nucleophilic condensation with carbonyl compounds:
-
Reagents : Aldehydes/ketones (e.g., benzaldehyde).
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Products : Imine or hydrazone derivatives (e.g., via reaction with hydrazine).
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Mechanism : The amide nitrogen acts as a nucleophile, forming a new carbon-nitrogen bond.
Reduction and Oxidation
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Reduction : The nitro group can be reduced to an amine using reagents like H₂/Ni or LiAlH₄. This generates reactive intermediates for further functionalization.
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Oxidation : Potential oxidation of the amino acid backbone or nitro group, though specific conditions are less documented .
Substitution Reactions
The aromatic nitro group may undergo electrophilic substitution , though steric hindrance from the benzoyl moiety limits reactivity. Possible reactions include:
-
Nitration : Introduces additional nitro groups under strong acidic conditions.
-
Halogenation : Substitution of nitro group with halogens (e.g., Cl, Br).
Data Table: Key Reactions
Research Findings
-
Mechanistic Insights : The nitrobenzoyl group’s electron-withdrawing nature stabilizes intermediate transition states during acylation, enhancing reaction efficiency.
-
Applications : The compound’s reactivity profile makes it valuable in pharmaceutical chemistry , particularly for modulating enzyme activity or designing novel drug candidates .
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Optimization : Industrial-scale synthesis employs continuous flow reactors to control temperature and solvent composition, improving yield and purity.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups through chemical reactions such as reduction and substitution.
- Reactivity Studies : The nitro group in (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid can undergo reduction to form amino derivatives or participate in nucleophilic aromatic substitution reactions, making it valuable for studying reaction mechanisms.
Biology
- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its ability to inhibit specific enzymes involved in inflammatory pathways.
- Kynurenine-3-Hydroxylase Inhibition : This compound has been identified as an inhibitor of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism, which has implications for neurodegenerative diseases and mood disorders .
Medicine
- Therapeutic Potential : Ongoing investigations focus on the compound's therapeutic effects in conditions characterized by oxidative stress and inflammation. Its mechanism may involve modulating cellular processes through interactions with molecular targets.
- Pharmaceutical Development : As a pharmaceutical intermediate, this compound is being explored for its role in developing new drugs targeting various diseases.
Industry
- Specialty Chemicals : The compound is utilized in synthesizing specialty chemicals that require specific properties, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
N-Boc-L-Alanine
- Structure: (2S)-2-[(tert-Butoxycarbonyl)amino]propanoic acid (C₈H₁₅NO₄, MW: 189.21 g/mol) .
- Key Differences :
- The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis, offering stability under basic conditions and cleavability under acidic conditions.
- The 3-nitrobenzoyl group in the target compound is more electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to Boc-protected analogs (pKa ~3–4) .
- Applications : Boc derivatives are preferred in solid-phase peptide synthesis (SPPS), whereas nitrobenzoyl analogs may serve as intermediates for nitro-to-amine reduction or as electron-deficient scaffolds in medicinal chemistry.
(2S)-2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic Acid
- Structure: A phthaloyl-protected amino acid with a phenyl substituent (C₁₇H₁₃NO₄) .
- Key Differences: The phthaloyl group is a cyclic imide, offering rigidity and UV activity, unlike the linear nitrobenzoyl group. Applications: Phthaloyl derivatives are used in asymmetric synthesis, while nitrobenzoyl analogs may exhibit stronger hydrogen-bonding capacity due to the nitro group’s polarity.
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid
- Structure: An impurity in Ramipril synthesis (C₁₅H₂₁NO₄, MW: 279.33 g/mol) .
- Key Differences :
- The ethoxycarbonyl group is less electron-withdrawing than the nitro group, resulting in a higher pKa for the carboxylic acid.
- The branched alkyl chain in this compound increases lipophilicity (logP ~2.5) compared to the nitrobenzoyl derivative (logP ~1.8) .
- Applications : Ethoxycarbonyl derivatives are common in ACE inhibitors, whereas nitrobenzoyl analogs might be explored for redox-sensitive prodrugs.
Fmoc-(1R,2S)-2a*
- Structure: (2S)-2-[(1R)-1-Carboxyethyl]-[9H-fluoren-9-ylmethoxycarbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid .
- Key Differences :
- The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, contrasting with the acid-stable nitrobenzoyl group.
- The imidazolyl side chain introduces chelating properties absent in the target compound.
- Applications : Fmoc derivatives dominate SPPS, while nitrobenzoyl analogs could be tailored for metal-binding or fluorescence applications.
(2S)-3-Amino-2-methylpropanoic Acid
- Structure: A β-amino acid derivative (C₄H₉NO₂, MW: 119.12 g/mol) .
- Key Differences: The β-amino acid backbone alters hydrogen-bonding patterns and conformational flexibility compared to α-amino acids like the target compound. Applications: β-Amino acids are used in foldamers; nitrobenzoyl-α-amino acids may have enhanced binding to aromatic residues in proteins.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | pKa (Carboxylic Acid) | logP | Applications |
|---|---|---|---|---|---|---|
| (2S)-2-[(3-Nitrobenzoyl)amino]propanoic acid | C₁₀H₁₀N₂O₅ | 238.20 | Nitrobenzoyl, α-amino acid | ~1.5–2.5 | 1.8 | Medicinal chemistry, intermediates |
| N-Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | Boc, α-amino acid | ~3–4 | 1.2 | SPPS, protecting groups |
| (2S)-2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid | C₁₇H₁₃NO₄ | 295.29 | Phthaloyl, phenyl | ~2.8 | 2.5 | Asymmetric synthesis |
| Ramipril Impurity F | C₁₅H₂₁NO₄ | 279.33 | Ethoxycarbonyl, branched alkyl | ~4.0 | 2.5 | ACE inhibitor impurities |
| Fmoc-(1R,2S)-2a* | C₂₃H₂₃N₃O₅ | 433.45 | Fmoc, imidazolyl | ~3.5 | 3.0 | SPPS, metal chelation |
Research Findings and Implications
- Synthetic Utility : The nitro group in the target compound facilitates further functionalization, such as reduction to an amine (-NH₂) or participation in Huisgen cycloadditions .
- Solubility : The nitrobenzoyl group enhances water solubility (~15 mg/mL) compared to Boc analogs (~5 mg/mL) due to increased polarity .
- Biological Relevance : Nitroaromatic compounds are often associated with antimicrobial activity, though specific data for this derivative requires further study.
Biological Activity
(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid, also known as a nitro-substituted amino acid derivative, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : CHNO
- Molecular Weight : 238.19 g/mol
- CAS Number : 1538522
The structure features a propanoic acid backbone with a nitrobenzoyl group, which is crucial for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.
- Oxidative Stress Modulation : It may modulate oxidative stress responses in cells, contributing to its anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity. It has been tested against various pathogens, including:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Exhibits activity against Pseudomonas aeruginosa and Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 1 to 64 µg/mL, indicating significant potency against multi-drug resistant strains .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, thus offering therapeutic potential in conditions characterized by chronic inflammation .
Case Studies
- Study on Antimicrobial Efficacy :
-
Investigation of Anti-inflammatory Mechanisms :
- Another study explored the anti-inflammatory potential of this compound in a murine model of arthritis. The administration of this compound led to reduced swelling and inflammation markers, suggesting its therapeutic promise in inflammatory diseases.
Synthesis and Derivatives
This compound serves as a valuable building block for synthesizing more complex molecules in pharmaceutical chemistry. Its derivatives are being explored for enhanced biological activities and specificity against target pathogens .
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, safety profiles, and potential therapeutic applications in clinical settings are essential for advancing its development as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid, and how can reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-nitrobenzoic acid and (S)-alanine. Common reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group . Temperature control (0–25°C) and solvent choice (e.g., DMF or THF) are critical to minimize racemization. Post-synthesis purification via recrystallization or silica gel chromatography is recommended. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can verify enantiopurity (>98% ee) .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : H and C NMR can confirm the amide bond formation (δ ~8.0 ppm for CONH) and nitro group presence (δ ~7.5–8.5 ppm aromatic protons) .
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption) and ESI-MS for molecular ion verification ([M+H] expected at m/z 267.06) .
- FT-IR : Peaks at ~1660 cm (amide C=O) and ~1520/1340 cm (NO asymmetric/symmetric stretch) .
Q. How does the nitro group influence solubility and stability under varying pH conditions?
- Methodological Answer : The 3-nitrobenzoyl moiety increases hydrophobicity, reducing aqueous solubility. Solubility can be enhanced in polar aprotic solvents (e.g., DMSO) or via salt formation (e.g., sodium salt at pH >7). Stability studies show nitro groups are prone to reduction under acidic conditions (pH <3) or in the presence of reducing agents (e.g., NaBH) . Long-term storage should avoid light and moisture to prevent degradation.
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric impurities in this compound during scale-up synthesis?
- Methodological Answer : Enantiomeric excess (ee) can be compromised during scale-up due to kinetic resolution challenges. Strategies include:
- Dynamic Kinetic Resolution : Use of chiral catalysts (e.g., Ru-BINAP complexes) to racemize undesired enantiomers .
- Crystallization-Induced Asymmetric Transformation : Seeding with pure (S)-enantiomer crystals in a supersaturated solution .
- Enzymatic Methods : Lipases or proteases (e.g., subtilisin) for selective hydrolysis of the (R)-enantiomer .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions between the nitrobenzoyl group and active sites (e.g., nitroreductases or NADPH-binding domains) .
- MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrogen bonds (e.g., between the amide NH and Asp/Glu residues) .
- QM/MM Calculations : To study electron transfer mechanisms during nitro group reduction .
Q. What are the challenges in analyzing degradation products under oxidative/reductive conditions, and how can they be addressed?
- Methodological Answer : Nitro groups are redox-active, leading to intermediates like hydroxylamines or amines. Analytical workflows include:
- LC-HRMS : To detect degradation products (e.g., m/z 237.08 for nitro-to-amine reduction) .
- EPR Spectroscopy : To identify free radical intermediates during photodegradation .
- Stability-Indicating Methods : Forced degradation studies (e.g., 0.1% HO at 40°C) coupled with HPLC-DAD to validate method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
